5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine
Description
Properties
Molecular Formula |
C15H23ClN2 |
|---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
5-(1-butylpiperidin-2-yl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C15H23ClN2/c1-3-4-8-18-9-6-5-7-14(18)13-11-17-15(16)10-12(13)2/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
HGSADHNGLJJJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2C)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization of Pyridine
This approach begins with a pre-functionalized pyridine core, leveraging established chlorination and alkylation protocols:
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Synthesis of 2-Chloro-4-methylpyridine :
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Introduction of the Piperidine Moiety :
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Nucleophilic Aromatic Substitution : Reacting 2-chloro-4-methylpyridine with 1-butylpiperidin-2-yl lithium at −78°C in tetrahydrofuran (THF).
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Mechanism :
Key Parameters :
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Temperature: −78°C to prevent side reactions.
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Solvent: THF for optimal lithium reagent stability.
-
-
Route 2: Cyclization of Precursor Amines
An alternative strategy involves constructing the piperidine ring in situ:
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Formation of 5-Aminomethyl-2-chloro-4-methylpyridine :
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Reductive Amination : Condensation of 2-chloro-4-methylpyridine-5-carbaldehyde with butylamine using sodium cyanoborohydride () in methanol.
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Conditions :
-
-
Piperidine Ring Closure :
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Dieckmann Cyclization : Intramolecular cyclization under basic conditions (e.g., ) in dimethylformamide (DMF) at 150°C.
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Mechanism :
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Critical Analysis of Reaction Parameters
Solvent Selection
High-boiling solvents like 1,2,4-trichlorobenzene (b.p. 214°C) are preferred for chlorination steps due to their thermal stability. For nucleophilic substitutions, polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
Temperature and Time
Reagent Stoichiometry
Excess (50–70% molar excess) ensures complete conversion of hydroxyl or amine intermediates to chlorinated products.
Comparative Data on Synthetic Methods
| Parameter | Route 1 (Stepwise) | Route 2 (Cyclization) |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | ~65% | ~50% |
| Key Advantage | Fewer steps | Avoids sensitive reagents |
| Key Limitation | Low regioselectivity risk | High-temperature demand |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group on the pyridine ring is highly reactive in SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom. Key examples include:
Amination Reactions
Reaction with primary or secondary amines under microwave irradiation or thermal conditions replaces the chloro group with amine substituents. For instance:
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Methylamine substitution :
Microwave-assisted reaction with methylamine (1.2 equiv) in iPrOH at 140°C for 5 h yielded 4-(((5-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-2-yl)amino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol (3 ) in 1.6% yield over three steps .
Alkoxy and Phenoxy Substitution
The chloro group can be displaced by alkoxide or phenoxide nucleophiles. For example:
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Phenoxy introduction :
Reaction with phenol derivatives under Buchwald–Hartwig coupling conditions (Pd catalyst, ligand, base) forms 2-phenoxypyridine derivatives, as seen in structurally analogous compounds.
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) replaces chlorine with aryl groups:
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Example conditions :
Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 100°C, 12 h .
Buchwald–Hartwig Amination
Similar to SNAr, this method uses palladium catalysts for coupling with amines, offering improved regioselectivity:
-
General protocol :
Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h .
Functionalization of the Piperidine Moiety
The 1-butylpiperidin-2-yl group undergoes alkylation and oxidation:
N-Alkylation
The piperidine nitrogen can be further alkylated using alkyl halides:
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Reaction conditions :
Treatment with alkyl bromides (e.g., benzyl bromide) in DMF at 70°C for 3 h, followed by purification via column chromatography (EtOAc/heptane) .
Oxidation to Piperidine N-Oxides
Controlled oxidation with m-CPBA or H₂O₂ converts the piperidine to its N-oxide, modifying electronic properties .
Reductive Dechlorination
Catalytic hydrogenation removes the chloro group:
Electrophilic Aromatic Substitution
The methyl group at the 4-position directs electrophilic substitution (e.g., nitration, sulfonation) to the 3- or 5-positions:
Nitration
Complexation with Metals
The pyridine nitrogen can coordinate to transition metals (e.g., Ru, Pd), forming complexes for catalytic applications .
Mechanistic Insights
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SNAr Pathway : The chloro group’s activation is enhanced by the pyridine ring’s electron deficiency, facilitating attack by nucleophiles like amines or alkoxides .
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Coupling Reactions : Palladium-mediated oxidative addition and transmetallation steps dominate Suzuki and Buchwald–Hartwig mechanisms .
This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing pharmacologically active molecules and functional materials.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine is , with a molecular weight of approximately 266.81 g/mol. The compound features a pyridine ring substituted with a butylpiperidine moiety and a chlorine atom at the 2-position, alongside a methyl group at the 4-position. This unique structure contributes to its biological activity and potential therapeutic applications.
Serotonergic Activity
Research indicates that compounds similar to 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine exhibit agonistic activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological disorders, including anxiety, depression, and obsessive-compulsive disorder. Studies have shown that these compounds can significantly improve symptoms associated with serotonergic dysfunctions due to their strong affinity for the receptor .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in studies involving ischemic models in rodents. The ability to mitigate neuronal damage during ischemic events suggests its potential use in treating conditions like stroke or traumatic brain injury .
Analgesic and Anti-inflammatory Properties
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine has been studied for its analgesic effects. Its interaction with pain pathways may provide new avenues for developing pain management therapies without the side effects commonly associated with traditional analgesics .
Case Study: Serotonin Receptor Agonists
A study conducted on various derivatives of piperidine compounds demonstrated that those with structural similarities to 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine exhibited significant agonist activity at the 5-HT1A receptor, surpassing traditional medications like Buspirone in efficacy .
Case Study: Neuroprotection in Ischemia Models
In an experimental setup involving rats subjected to induced ischemia, the administration of 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine resulted in reduced neuronal death and improved recovery outcomes compared to control groups receiving saline .
Potential in Drug Development
Given its pharmacological profile, 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine serves as a promising lead compound for drug discovery programs targeting serotonin-related disorders and pain management strategies. Its selective action on serotonin receptors could lead to the development of medications with fewer side effects than existing treatments.
Mechanism of Action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of substituted pyridines, which are frequently explored for their pharmacological properties. Key structural analogs include:
| Compound Name | Substituents (Positions) | Key Structural Differences |
|---|---|---|
| 2-Chloro-4-methylpyridine | Cl (2), CH₃ (4) | Lacks the 5-(1-butylpiperidin-2-yl) group |
| 5-(4-Substituted Phenyl)pyridines | Aryl groups (5) | Aryl vs. piperidine substituent |
| 5-Fluorouracil | Fluoropyrimidine backbone | Different heterocyclic core (uracil) |
| Imidazole derivatives (e.g., compound 8) | Imidazole core with morpholinoaniline | Core heterocycle and substituent variations |
Key Observations :
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, melting point, and lipophilicity:
Notes:
- The butylpiperidine moiety likely increases lipophilicity compared to phenyl-substituted pyridines, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Comparison Highlights :
- The target compound’s piperidine group may confer selectivity for amine-binding pockets in enzymes or receptors, differentiating it from aryl-substituted analogs .
- Unlike 5-fluorouracil, which targets DNA/RNA synthesis, the pyridine scaffold may interact with kinases or ion channels .
Yield and Purity Challenges :
- Steric hindrance from the butylpiperidine group may reduce reaction efficiency compared to smaller substituents (e.g., methyl or phenyl) .
Biological Activity
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine, also known by its CAS number 1352519-08-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of 5-(1-butylpiperidin-2-yl)-2-chloro-4-methylpyridine typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR) and optimizing its biological properties.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. These findings suggest that 5-(1-butylpiperidin-2-yl)-2-chloro-4-methylpyridine may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound can provide neuroprotection against oxidative stress and neuroinflammation, potentially through the modulation of glial cell activity and inflammatory cytokines.
- Anticancer Potential : Preliminary data indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Activity :
- Neuroprotection :
- Cytotoxicity :
Q & A
Q. What are the recommended synthetic routes for 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : A plausible approach involves coupling a piperidine precursor (e.g., 1-butylpiperidine) with a substituted pyridine moiety. For example, the synthesis of analogous piperidine-pyridine hybrids often employs nucleophilic substitution or cross-coupling reactions in dichloromethane with a base like NaOH . Catalytic use of p-toluenesulfonic acid (p-TsOH) may enhance reaction efficiency, as demonstrated in one-step syntheses of related heterocycles . Optimization should focus on solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., 2-chloro-4-methylpyridine derivatives). For instance, the methyl group at position 4 typically resonates near δ 2.3 ppm in ¹H NMR, while the chloro-substituted pyridine ring shows distinct deshielding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~ 268.14 for C₁₅H₂₁ClN₂). Electrospray ionization (ESI) in positive mode is suitable for detecting protonated ions .
- IR Spectroscopy : Look for C-Cl stretching vibrations (~550–850 cm⁻¹) and piperidine ring N-H bends (if protonated) .
Q. What safety protocols are essential for handling this compound during synthesis and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, as chloro-substituted pyridines may hydrolyze .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, adhering to protocols for chlorinated organics .
Q. How can solubility and stability be assessed for this compound in different solvents?
- Methodological Answer : Perform solubility screening using a tiered approach:
Test polar (water, methanol), semi-polar (ethyl acetate), and non-polar (hexane) solvents.
Monitor stability via UV-Vis spectroscopy over 24–72 hours at room temperature and 4°C.
- Example: Related chloropyridines show moderate solubility in DMSO or dichloromethane, making these suitable for stock solutions .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Use software like Schrödinger’s QikProp or SwissADME to calculate:
- Lipinski’s Rule of Five : Assess molecular weight (<500), logP (<5), H-bond donors/acceptors.
- ADMET Properties : Predict cytochrome P450 interactions and blood-brain barrier permeability.
- Reference: Computational studies on similar piperidine-pyridine hybrids suggest oral bioavailability scores >0.55, with logD values ~2.5 indicating favorable membrane permeability .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, vicinal coupling in the piperidine ring (J = 3–5 Hz) may cause splitting misinterpreted as impurities .
- X-ray Crystallography : Confirm stereochemistry if chiral centers exist (e.g., piperidine substituents). Single-crystal analysis provides definitive structural validation .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies:
Prepare buffered solutions (pH 1–10) using ammonium acetate (pH 6.5) or phosphate buffers .
Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks.
Analyze degradation via HPLC-UV at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics.
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperidine derivatives) using fluorescence polarization or FRET-based kits.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Note: Ensure positive controls (e.g., staurosporine for cytotoxicity) and validate results with triplicate runs .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency, as used in Negishi reactions for methylpyridine derivatives .
- Protecting Groups : Temporarily protect reactive sites (e.g., piperidine nitrogen with Boc groups) to prevent side reactions .
- Reaction Monitoring : Use TLC or LC-MS to identify intermediates and adjust reaction times.
Q. What advanced analytical techniques are recommended for detecting trace impurities?
- Methodological Answer :
- LC-HRMS : Detect impurities at ppm levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- ICP-MS : Screen for heavy metal residues if organometallic catalysts are used.
- Example: Residual solvents (e.g., dichloromethane) should comply with ICH Q3C guidelines (<600 ppm) .
Key Considerations for Methodological Rigor
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere quality) to minimize batch-to-batch variability .
- Contradiction Analysis : Cross-validate NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) to address spectral discrepancies .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

